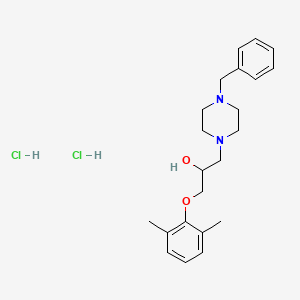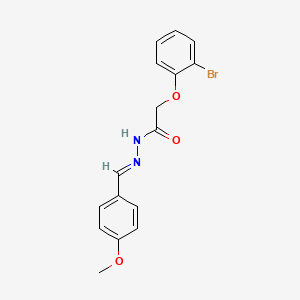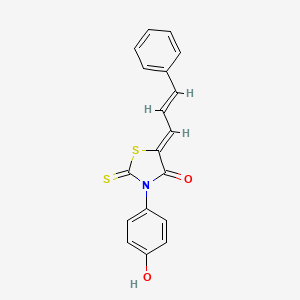![molecular formula C22H19N3O5 B3884381 N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3884381.png)
N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide, commonly known as BPN or BPNH, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a small molecule inhibitor of the heat shock protein 90 (HSP90) chaperone, which plays a crucial role in the folding, stabilization, and degradation of many oncogenic proteins.
Mécanisme D'action
BPN binds to the ATP-binding pocket of N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide and inhibits its chaperone activity. This compound plays a crucial role in the folding, stabilization, and degradation of many oncogenic proteins, including HER2, EGFR, and AKT. By inhibiting this compound, BPN destabilizes these proteins and leads to their degradation, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPN has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which play a crucial role in protecting cells from stress. BPN has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, BPN has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPN has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide and can be used at low concentrations. BPN has also been shown to have low toxicity in vitro and in vivo. However, BPN has some limitations for lab experiments. It is not selective for this compound and can inhibit the activity of other chaperones. Additionally, BPN has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of BPN in scientific research. One direction is the development of more selective inhibitors of N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide that can overcome the limitations of BPN. Another direction is the use of BPN in combination with other chemotherapeutic agents to enhance their anti-tumor activity. Additionally, BPN can be used in the development of new cancer therapies that target the chaperone network. Finally, BPN can be used in the study of the role of this compound in other diseases, such as neurodegenerative disorders.
Applications De Recherche Scientifique
BPN has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting N-[4-(benzoylamino)phenyl]-4-ethoxy-3-nitrobenzamide, which is overexpressed in many types of cancer. BPN has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BPN has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(4-benzamidophenyl)-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-2-30-20-13-8-16(14-19(20)25(28)29)22(27)24-18-11-9-17(10-12-18)23-21(26)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNKVVCZYCAWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3884312.png)
![(2E)-N-({3-methyl-7-[4-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-(2-thienyl)acrylamide](/img/structure/B3884320.png)

![3-(5-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3884333.png)
![benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3884339.png)
![3-[3-(3-chlorophenyl)-1-pyrrolidinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B3884347.png)
![nicotinaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3884352.png)
![methyl 4-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3884360.png)


![9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carbonitrile](/img/structure/B3884397.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884410.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitro-2-furamide](/img/structure/B3884413.png)
